molecular formula C8H15N3 B588604 1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- CAS No. 150704-10-2

1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl-

Cat. No.: B588604
CAS No.: 150704-10-2
M. Wt: 153.229
InChI Key: DXCLUDFJOFGBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- typically involves the condensation of 3,5-dimethylpyrazole with formaldehyde and a secondary amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and advanced catalysts can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-Pyrazole-1-methanamine,N,N,3,5-tetramethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

150704-10-2

Molecular Formula

C8H15N3

Molecular Weight

153.229

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-N,N-dimethylmethanamine

InChI

InChI=1S/C8H15N3/c1-7-5-8(2)11(9-7)6-10(3)4/h5H,6H2,1-4H3

InChI Key

DXCLUDFJOFGBRF-UHFFFAOYSA-N

SMILES

CC1=CC(=NN1CN(C)C)C

Synonyms

1H-Pyrazole-1-methanamine, N,N,3,5-tetramethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.